molecular formula C14H18N2 B8739960 1-(4-methylanilino)cyclohexane-1-carbonitrile

1-(4-methylanilino)cyclohexane-1-carbonitrile

Cat. No.: B8739960
M. Wt: 214.31 g/mol
InChI Key: PVRZMBZAIVEKOY-UHFFFAOYSA-N
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Description

1-(4-methylanilino)cyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring bonded to a carbonitrile group and a 4-methylphenylamino group

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(4-methylanilino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C14H18N2/c1-12-5-7-13(8-6-12)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3

InChI Key

PVRZMBZAIVEKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylanilino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylanilino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .

Scientific Research Applications

1-(4-methylanilino)cyclohexane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-methylanilino)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-[(4-methylphenyl)amino]cyclohexanecarboxamide
  • 1-[(4-methylphenyl)amino]cyclohexanecarboxylic acid
  • Cyclohexanecarbonitrile derivatives

Comparison: Compared to similar compounds, 1-(4-methylanilino)cyclohexane-1-carbonitrile is unique due to its specific structural features and reactivity.

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